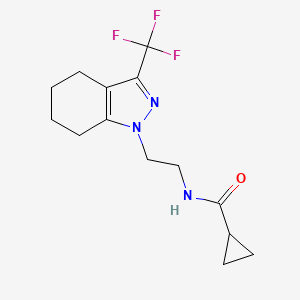

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cyclopropanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a trifluoromethyl group (-CF3), which is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . It also contains an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings. The presence of the trifluoromethyl group can significantly alter the physical and chemical properties of the compound, potentially leading to unique biological activities .

Molecular Structure Analysis

The trifluoromethyl group is known to have a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This can influence the reactivity and regioselectivity of the compound .Chemical Reactions Analysis

The presence of the trifluoromethyl group can influence the reactivity of the compound. For example, it has been found that the presence of the CF3 group in the β-position in enol acetates accelerates [3+2] cycloaddition reactions .Physical and Chemical Properties Analysis

The trifluoromethyl group can significantly alter the physical and chemical properties of the compound. For example, it can increase the acidity of compounds, lower the basicity of compounds like trifluoroethanol, and change the solubility of molecules .Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity Against Cancer Cell Lines

Research focusing on compounds with similar structural motifs, such as indazole derivatives and cyclopropanecarboxamide functionalities, demonstrates significant antiproliferative activities against various cancer cell lines. For instance, the synthesis and evaluation of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide have shown notable inhibitory effects on cancer cell growth (Lu et al., 2021). Such findings indicate the potential of N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cyclopropanecarboxamide in cancer research, particularly in the synthesis of novel antitumor agents.

Chemical Synthesis and Structural Features

The structural uniqueness of cyclopropanecarboxamide derivatives, including those with trifluoromethyl groups, has been explored in synthetic chemistry for the development of pharmaceuticals and agrochemicals. The synthesis and structural elucidation of monofluorinated cyclopropanecarboxylates provide valuable insights into the manipulation of cyclopropane rings for achieving desired physicochemical properties and biological activities (Haufe et al., 2002). This underscores the potential for this compound in the design of novel compounds with specific functionalities.

Trifluoromethylation Reactions

The introduction of trifluoromethyl groups into organic molecules is a key area of interest due to the impact of such groups on the metabolic stability and pharmacokinetic profiles of potential drug candidates. Research on the trifluoromethylation of acrylamide-tethered alkylidenecyclopropanes, leading to the synthesis of CF3-containing polycyclic derivatives, illustrates the relevance of such modifications in the creation of structurally complex and functionally diverse molecules (Yu et al., 2016). This highlights the significance of compounds like this compound in advancing synthetic methodologies for the incorporation of fluorinated motifs into organic frameworks.

Eigenschaften

IUPAC Name |

N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3N3O/c15-14(16,17)12-10-3-1-2-4-11(10)20(19-12)8-7-18-13(21)9-5-6-9/h9H,1-8H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMIFDFMQWDUPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CCNC(=O)C3CC3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyano(2,4-difluorophenyl)methyl]-4-oxo-1,4-dihydrocinnoline-3-carboxamide](/img/structure/B2784243.png)

![N-[2-(3-Chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]but-2-ynamide](/img/structure/B2784248.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2784249.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2784252.png)

![N-[4-(2,2-Difluoro-1-methylcyclopropyl)phenyl]prop-2-enamide](/img/structure/B2784260.png)

![7-Furan-2-yl-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2784261.png)

![4-chloro-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B2784265.png)